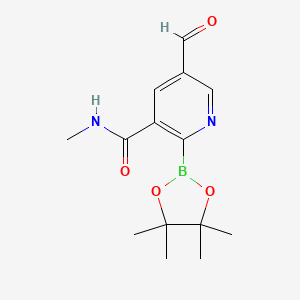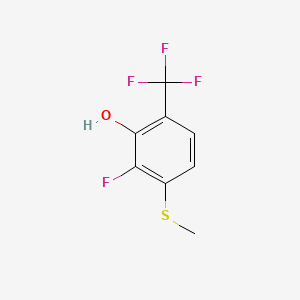
2-Fluoro-3-(methylthio)-6-(trifluoromethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-3-(methylthio)-6-(trifluoromethyl)phenol is an organic compound characterized by the presence of fluorine, sulfur, and trifluoromethyl groups attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(methylthio)-6-(trifluoromethyl)phenol typically involves the introduction of fluorine, methylthio, and trifluoromethyl groups onto a phenol ring. One common method involves the trifluoromethylation of a phenol derivative followed by the introduction of the methylthio group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The use of catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Advanced techniques such as continuous flow chemistry may also be employed to scale up the production while maintaining efficiency and safety.
化学反応の分析
Types of Reactions
2-Fluoro-3-(methylthio)-6-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the phenol ring.
Substitution: Halogenation, nitration, and other substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), and other electrophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while halogenation can introduce additional halogen atoms onto the phenol ring.
科学的研究の応用
2-Fluoro-3-(methylthio)-6-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.
作用機序
The mechanism of action of 2-Fluoro-3-(methylthio)-6-(trifluoromethyl)phenol involves its interaction with molecular targets through various pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The methylthio group can participate in redox reactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)phenylboronic acid
- 2-Fluoro-3-(trifluoromethyl)benzeneboronic acid
- (2-fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)(phenyl)methanol
Uniqueness
2-Fluoro-3-(methylthio)-6-(trifluoromethyl)phenol is unique due to the specific combination of functional groups attached to the phenol ring. The presence of both fluorine and sulfur atoms, along with the trifluoromethyl group, imparts distinct chemical properties that differentiate it from other similar compounds. These properties include enhanced reactivity, stability, and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C8H6F4OS |
|---|---|
分子量 |
226.19 g/mol |
IUPAC名 |
2-fluoro-3-methylsulfanyl-6-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H6F4OS/c1-14-5-3-2-4(8(10,11)12)7(13)6(5)9/h2-3,13H,1H3 |
InChIキー |
GVEMEYRMNUHXBR-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C(=C(C=C1)C(F)(F)F)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


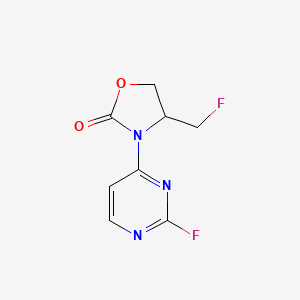
![Methyl 1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B14781265.png)
![2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B14781271.png)

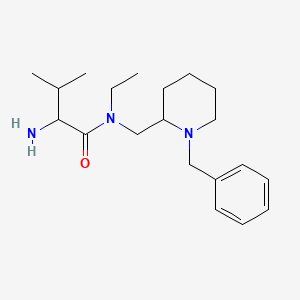
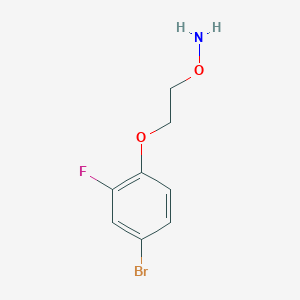
![2-[(1-Butyl-1,2-dihydroimidazol-1-ium-3-yl)methyl]pyridine;hexafluorophosphate](/img/structure/B14781299.png)

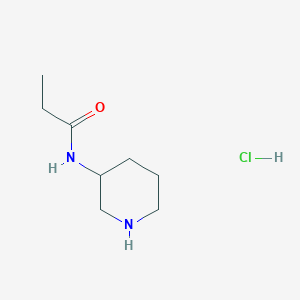
![2-amino-N-[(3-methylphenyl)methyl]propanamide](/img/structure/B14781322.png)
